Ziprasidone N-Oxide
Description
Properties
CAS No. |
188797-76-4 |
|---|---|
Molecular Formula |
C₂₁H₂₁ClN₄O₂S |
Molecular Weight |
428.94 |
Synonyms |
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-oxido-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one |
Origin of Product |
United States |
Biotransformation and Formation Mechanisms of Ziprasidone N Oxide
Enzymatic Pathways of N-Oxidation
The formation of Ziprasidone (B1663615) N-Oxide is primarily a result of the enzymatic N-oxidation of the parent drug, ziprasidone. This biotransformation is mainly carried out by specific enzyme systems within the liver.
Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in N-Oxide Formation
The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a vast array of drugs, including ziprasidone. In vitro studies using human liver microsomes and recombinant enzymes have identified CYP3A4 as the primary enzyme responsible for the oxidative metabolism of ziprasidone. hres.cafda.govnih.govjpn.ca This includes the formation of oxidative metabolites such as ziprasidone sulfoxide (B87167) and ziprasidone sulfone. nih.govrsc.org While direct evidence specifically detailing the N-oxidation to Ziprasidone N-Oxide by CYP3A4 is part of the broader oxidative metabolism, it is understood that less than one-third of ziprasidone's metabolic clearance is mediated by CYP-catalyzed oxidation. fda.govpsychopharmacologyinstitute.com CYP1A2 is also suggested to have a minor role in this process. hres.cafda.gov
The involvement of CYP3A4 makes the metabolism of ziprasidone susceptible to drug-drug interactions. Co-administration with potent inhibitors of CYP3A4, such as ketoconazole, has been shown to increase the plasma concentrations of ziprasidone. fda.gov Conversely, inducers of CYP3A4, like carbamazepine, can decrease ziprasidone levels. fda.gov
Potential Involvement of Flavin-Containing Monooxygenases (FMOs)
Flavin-containing monooxygenases (FMOs) are another class of enzymes involved in the phase I metabolism of xenobiotics, particularly those containing nitrogen, sulfur, or phosphorus atoms. nih.govnih.gov While the primary metabolic pathways of ziprasidone are attributed to aldehyde oxidase and CYP3A4, some research suggests that FMOs may also play a role in the metabolism of certain drugs that are also substrates for CYP enzymes, like ziprasidone. nih.gov FMOs are known to catalyze N-oxidation reactions. nih.gov For instance, FMO3, the major FMO isoform in the adult human liver, is known to metabolize drugs like clozapine (B1669256) and imipramine. frontiersin.org However, the specific contribution of FMOs to the formation of this compound requires further dedicated investigation to be conclusively established.
Kinetic Characterization of N-Oxidation Reactions
Table 1: Michaelis-Menten Kinetic Parameters for Ziprasidone Metabolism
| System | Km (μM) | Vmax (pmol/min/μg) |
|---|---|---|
| Human Liver Microsomes (HLM) | 7.67 ± 3.54 | 0.74 ± 0.23 |
Data sourced from in vitro studies. frontiersin.org
Species-Specific Differences in N-Oxide Formation (e.g., in vitro rat vs. human liver microsomes)
Significant species-specific differences exist in the metabolism of many drugs, and ziprasidone is no exception. In vitro studies have highlighted these variations. For instance, the metabolic kinetics in rat and human liver microsomes show different Km and Vmax values, as indicated in the table above. frontiersin.org While both species metabolize ziprasidone, the rate and potentially the primary pathways can differ. For example, aldehyde oxidase, a key enzyme in human metabolism of ziprasidone, has variable activity across species, with dogs showing an absence of this enzyme. xenotech.com Such differences can impact the profile of metabolites produced, including the relative amounts of this compound. Qualitative and quantitative assessments of metabolite formation in different species are crucial for extrapolating preclinical data to humans. merckgroup.com
Non-Enzymatic and Degradation Pathways Leading to this compound
Beyond enzymatic action, this compound can also be formed through non-enzymatic chemical degradation, particularly through oxidative processes.
Oxidative Degradation Processes and Stability Studies
Stability studies of ziprasidone have shown that it is susceptible to degradation under various stress conditions. tsijournals.com Oxidative degradation is a notable pathway for the formation of impurities. colab.ws Studies have shown that ziprasidone can be oxidized to form degradant products, and this process can be influenced by factors such as the physical state of the drug (amorphous vs. crystalline) and the presence of other substances. colab.wsresearchgate.net For instance, amorphous forms of ziprasidone have been found to be more prone to oxidative degradation than crystalline forms. colab.wsresearchgate.net
Forced degradation studies, which subject the drug to harsh conditions like strong oxidizing agents (e.g., 30% H₂O₂), have been used to identify potential degradation products. tsijournals.com While one study reported negligible degradation under oxidative stress, another identified an oxidative degradant. tsijournals.comcolab.ws This discrepancy may be due to different experimental conditions. The formation of this compound as a specific product of such non-enzymatic oxidation is plausible, given the chemical structure of ziprasidone, although detailed characterization of all degradation products is not always reported.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Benzisothiazole (BITP) sulphoxide |
| Benzisothiazole (BITP) sulphone |
| Carbamazepine |
| Clozapine |
| Dihydroziprasidone |
| Imipramine |
| Ketoconazole |
| Oxindole-acetic acid |
| S-methyl-dihydroziprasidone |
| Ziprasidone |
| This compound |
| Ziprasidone sulfone |
Formation Under Various Stress Conditions (e.g., pH, light, temperature)
The stability of a drug substance is a critical factor, and forced degradation studies are performed to understand its degradation pathways under various stress conditions, including changes in pH, exposure to light, and elevated temperatures. These studies can identify potential degradation products that might form during manufacturing, storage, or even in vivo. For ziprasidone, forced degradation has been shown to occur under conditions of acid/base hydrolysis, oxidation, heat, and photolysis. researchgate.net
While the formation of ziprasidone sulfoxide is a noted degradation product under oxidative stress, the formation of N-oxides is a well-documented degradation pathway for many nitrogen-containing pharmaceuticals under similar conditions. For instance, studies on other pharmaceutical compounds like loratadine (B1675096) and brexpiprazole (B1667787) have shown that N-oxides are significant impurities formed during oxidative stress testing. jocpr.comlcms.cz
In the context of ziprasidone, while specific data on the percentage of this compound formed under each stress condition is not extensively detailed in publicly available literature, the potential for its formation, particularly under oxidative stress, is high. The piperazine (B1678402) nitrogen in the ziprasidone structure is susceptible to oxidation, which could lead to the N-oxide degradant.
| Stress Condition | Observations and Reported Degradants | Potential for this compound Formation |
|---|---|---|
| Acid Hydrolysis (e.g., 0.1N HCl) | Degradation observed. researchgate.net | Considered a possible but likely minor degradation pathway compared to hydrolysis of other functional groups. |
| Base Hydrolysis (e.g., 0.1N NaOH) | Considerable degradation observed. researchgate.net | Considered a possible but likely minor degradation pathway. |
| Oxidative Stress (e.g., H₂O₂) | Degradation observed, with formation of sulfoxide noted. This is a primary pathway for the formation of N-oxide impurities in other drugs. jocpr.comlcms.cz | High potential. The nitrogen atoms in the piperazine ring are nucleophilic and susceptible to oxidation, making N-oxide a probable degradation product. |
| Thermal Stress (e.g., >100°C) | Mild degradation observed, yielding chlorinated byproducts and benzisothiazole derivatives. researchgate.net | Possible, as thermal stress can provide the energy for oxidation if an oxidizing agent is present. |
| Photolytic Stress (e.g., UV light) | Degradation observed, including cleavage of the benzisothiazole ring. researchgate.net | Possible, as light can catalyze oxidative reactions. |
Isotopic Labeling Studies in Metabolic Pathway Elucidation
Isotopic labeling is a powerful technique used in drug metabolism studies to trace the fate of a drug molecule in a biological system. By replacing one or more atoms of the drug with their stable or radioactive isotopes, researchers can track the parent drug and its metabolites through various analytical techniques.
In the case of ziprasidone, extensive metabolic studies were conducted using dual-labeled molecules, incorporating both Carbon-14 (¹⁴C) and Tritium (³H). nih.govnih.gov These studies were crucial for determining the absorption, distribution, metabolism, and excretion profile of the drug and for identifying the full spectrum of its metabolites in plasma, urine, and feces. nih.gov
The use of radiolabeled ziprasidone enabled the comprehensive tracking of all drug-related material, ensuring that even minor metabolic pathways were identified and quantified. The identification of this compound (specifically, CP-88,059 piperazinyl-N-oxide) as a minor metabolite was a direct result of these thorough investigations. fda.gov By analyzing the radioactive components in fecal extracts using techniques like High-Performance Liquid Chromatography (HPLC) coupled with radioactivity detectors and mass spectrometry (MS), researchers could isolate, identify, and quantify metabolites that were present in very low concentrations. nih.gov
The findings from these isotopic labeling studies provided a complete picture of ziprasidone's biotransformation, confirming that while pathways like S-oxidation and reduction are major contributors to its metabolism, other routes such as N-oxidation at the piperazine ring also occur, albeit to a lesser extent. fda.govnih.gov
| Isotope Used | Study Focus | Key Findings Relevant to Metabolite Identification |
|---|---|---|
| ¹⁴C and ³H | Comprehensive metabolism and excretion studies in humans and animals. nih.govnih.gov | Allowed for mass balance studies, determining that ~20% of radioactivity is excreted in urine and ~66% in feces. nih.gov |
| ¹⁴C and ³H | Identification of major and minor metabolites. fda.govnih.gov | Enabled the detection and structural confirmation of 12 metabolites, including major ones like ziprasidone sulfoxide and minor ones like this compound. fda.govdrugbank.comnih.gov |
| ¹⁴C and ³H | Quantification of metabolic pathways. fda.gov | Determined that N-oxidation is a minor pathway, with the N-oxide metabolite accounting for 2-3% of fecal radioactivity. fda.gov |
Structural Characterization and Spectroscopic Analysis of Ziprasidone N Oxide
Advanced Spectroscopic Techniques for N-Oxide Identification
The structural confirmation of Ziprasidone (B1663615) N-Oxide relies on a suite of spectroscopic methods. Each technique provides unique and complementary information, allowing for an unambiguous elucidation of its molecular structure.
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for identifying Ziprasidone N-Oxide, providing highly accurate mass measurements that facilitate the determination of its elemental composition. When coupled with tandem mass spectrometry (MS/MS), it offers detailed insights into the molecule's structure through the analysis of its fragmentation pathways.
This compound is frequently identified in forced degradation and metabolism studies of ziprasidone. tsijournals.comakjournals.com In positive ion electrospray ionization (ESI), it is typically observed as a protonated molecule [M+H]⁺. The molecular formula for this compound is C₂₁H₂₁ClN₄O₂S, with a molecular weight of 428.94 g/mol . simsonpharma.comchromatoscientific.com
The fragmentation of this compound under collision-induced dissociation (CID) is distinct from that of the parent ziprasidone. A characteristic fragmentation pathway for N-oxides is the neutral loss of an oxygen atom (-16 Da) or a hydroxyl radical (-17 Da). conicet.gov.ar The fragmentation of the protonated this compound ion (m/z 429) would be expected to yield specific product ions that confirm the location of the N-oxide on the piperazine (B1678402) ring. Studies on the mass spectrometry of ziprasidone and its impurities have identified key fragments that are instrumental in characterizing related compounds. researchgate.netresearchgate.net For instance, the cleavage of the piperazine ring and the ethyl side chain produces characteristic ions that can pinpoint the site of oxidation.
Table 1: Representative HRMS Fragmentation Data for this compound This table is a representative example based on known fragmentation patterns of similar compounds.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 429.1205 [M+H]⁺ | 413.1256 [M+H-O]⁺ | 16 Da | Protonated Ziprasidone |
| 429.1205 [M+H]⁺ | 235.0747 | C₁₁H₁₂N₃O⁺ | Fragment containing the oxidized piperazine-benzisothiazole moiety |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound. rssl.commicrocombichem.com While mass spectrometry can confirm the molecular weight and elemental formula, NMR provides definitive information about the atomic connectivity and the chemical environment of each proton and carbon atom in the molecule. mdpi.com
The formation of the N-oxide group significantly alters the electronic environment of the neighboring atoms, leading to predictable changes in the NMR spectrum compared to the parent ziprasidone.
¹H NMR: The protons on the carbon atoms adjacent to the newly formed N-oxide group (α-protons) on the piperazine ring are expected to experience a significant downfield shift (to a higher ppm value). This is due to the deshielding effect of the electronegative oxygen atom. Protons further away from the N-oxide group would be less affected, providing a clear diagnostic marker for the site of oxidation.
¹³C NMR: Similarly, the carbon atoms directly bonded to the oxidized nitrogen will show a downfield shift in the ¹³C NMR spectrum.
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals. mdpi.com These techniques map the connectivity between protons, between protons and their directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. This comprehensive analysis confirms the precise location of the N-oxide on the piperazine ring.
IR and UV-Vis spectroscopy provide complementary data for the structural characterization of this compound.
Infrared (IR) Spectroscopy: The most significant feature in the IR spectrum of this compound, distinguishing it from ziprasidone, is the appearance of a characteristic stretching vibration for the N-O bond. This band typically appears in the region of 950-970 cm⁻¹. Other characteristic peaks for the ziprasidone structure, such as the C=O stretch of the oxindole (B195798) ring (around 1710 cm⁻¹) and N-H stretch (around 3200 cm⁻¹), would still be present. google.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the chromophores within the molecule. uobabylon.edu.iqupi.edu The main chromophores in ziprasidone are the benzisothiazole and the chloro-oxindole systems. The introduction of the N-oxide group can cause a slight shift in the absorption maxima (λ_max) compared to the parent compound. Ziprasidone typically exhibits absorption maxima around 229 nm, 254 nm, and 318 nm. researchgate.netresearchgate.net The N-oxide functionality may lead to a small bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift in these bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Chromatographic Separation Techniques for N-Oxide Isolation
The isolation and quantification of this compound from the parent drug and other related impurities are primarily achieved using high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC). akjournals.comakjournals.com These techniques are essential for stability-indicating assays and impurity profiling. tsijournals.comresearchgate.net
This compound is more polar than ziprasidone due to the introduction of the oxygen atom. This difference in polarity is exploited for their chromatographic separation. Reversed-phase HPLC is the most common method employed.
Several validated HPLC and UHPLC methods have been developed for the separation of ziprasidone and its impurities, including the N-oxide (often referred to as Zip-oxide or Impurity B). akjournals.comakjournals.comresearchgate.net The choice of column, mobile phase composition, and detector is critical for achieving adequate resolution and sensitivity.
Table 2: Typical Chromatographic Conditions for the Separation of this compound
| Parameter | Typical Conditions | Reference(s) |
|---|---|---|
| Column | Reversed-phase C18 (e.g., Acquity UPLC BEH C18, YMC Pack Pro C18) | researchgate.netresearchgate.netresearchgate.net |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297), phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724), methanol). | tsijournals.comresearchgate.netddtjournal.net |
| Detection | UV detection at wavelengths such as 220 nm, 254 nm, or 318 nm. Also coupled with Mass Spectrometry (LC-MS) for identification. | tsijournals.comresearchgate.netresearchgate.net |
| Elution Order | Due to its increased polarity, this compound typically elutes earlier than the parent ziprasidone in reversed-phase systems. | akjournals.comakjournals.com |
Thin-layer chromatography (TLC) has also been developed for the separation of ziprasidone and its impurities, offering a simpler, alternative method for qualitative analysis. researchgate.net
Preclinical Pharmacological and Toxicological Investigations of Ziprasidone N Oxide
In Vitro Receptor Binding Profiles and Functional Assays
To ascertain its potential pharmacological activity, Ziprasidone (B1663615) N-oxide has been evaluated for its binding affinity to key neurotransmitter receptors that are targets for the parent drug, ziprasidone.
Research indicates that Ziprasidone N-oxide has a low affinity for dopamine (B1211576) D2 receptors. chemsrc.com This weak interaction suggests that it is unlikely to make a substantial contribution to the antipsychotic effects mediated by D2 receptor antagonism, a primary mechanism of action for ziprasidone. chemsrc.comnih.gov
Similar to its interaction with dopamine receptors, this compound demonstrates a low affinity for serotonin (B10506) 5-HT2A receptors. chemsrc.com This is in contrast to ziprasidone, which has a high affinity for this receptor, contributing to its atypical antipsychotic profile. nih.govfda.govpsychopharmacologyinstitute.comresearchgate.net The significantly reduced affinity of the N-oxide metabolite at these key receptors suggests it has minimal direct pharmacological activity compared to the parent compound. chemsrc.com
While ziprasidone interacts with a range of other receptors, including dopamine D3, various serotonin subtypes (5-HT1A, 5-HT1D, 5-HT2C), and has moderate affinity for histamine (B1213489) H1 and alpha-1 adrenergic receptors, specific binding data for this compound at these other sites is not extensively detailed in the available literature. fda.govpsychopharmacologyinstitute.comfda.govhres.canih.gov However, the general profile of metabolites like the sulfoxide (B87167) and sulfone derivatives of ziprasidone shows low affinity for D2 and 5-HT2 receptors, implying that major metabolites are unlikely to be pharmacologically active. chemsrc.com
Affinity and Efficacy at Serotonin Receptors (e.g., 5-HT2A, 5-HT1A)
Cellular and Molecular Mechanistic Studies
Further investigations into the cellular and molecular effects of this compound help to clarify its biological potential beyond direct receptor binding.
Specific studies detailing the direct effects of this compound on intracellular signaling pathways are limited. However, some research on the parent compound, ziprasidone, has shown it can influence pathways related to oxidative stress and inflammation. For instance, ziprasidone has been observed to protect against neurotoxicity by enhancing the translocation of Nrf2, a key transcription factor in the antioxidant response, an effect mediated through the 5-HT1A receptor. nih.gov It has also been shown to impact intracellular calcium and sodium homeostasis and activate inflammatory signaling pathways like the TNF-α/NLRP3 inflammasome in atrial myocytes. Given the low receptor affinity of this compound, its direct impact on these signaling cascades is presumed to be significantly less potent than that of the parent drug.
Ziprasidone is extensively metabolized in the liver, with less than 5% excreted as the unchanged drug. nih.govresearchgate.net The primary metabolic pathways involve two main enzyme systems: aldehyde oxidase, which catalyzes the main reductive pathway, and the cytochrome P450 (CYP) system, particularly CYP3A4, which is responsible for oxidative pathways. nih.govresearchgate.netdrugbank.comfrontiersin.orgresearchgate.net Approximately two-thirds of ziprasidone's metabolic clearance is handled by aldehyde oxidase. fda.govhres.ca
Specific in vitro studies on the potential of this compound to inhibit or induce these enzymes are not widely reported. However, studies on the parent drug have shown that ziprasidone itself has little inhibitory effect on major CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, suggesting a low likelihood of interfering with the metabolism of other drugs. drugs.com There are also no known clinically relevant inhibitors or inducers of aldehyde oxidase. fda.govdrugs.com This suggests that significant drug-drug interactions mediated by the inhibition or induction of these pathways by its metabolites, including the N-oxide, are not anticipated. nih.gov
In Vitro Effects on Cellular Pathways and Signaling
In Vivo Preclinical Models and Mechanistic Activity Assessment
Extensive literature searches for preclinical data on the specific chemical compound "this compound" have yielded no specific in vivo animal studies or detailed investigations into its biological activity under this precise name. The available research on the metabolism of ziprasidone focuses primarily on other metabolites.
One of the minor metabolic pathways for ziprasidone involves N-oxidation on the piperazine (B1678402) ring invivochem.com. However, specific preclinical studies dedicated to the resulting N-oxide metabolite are not detailed in the reviewed literature. The bulk of metabolic investigation for ziprasidone centers on several other key metabolites.
The primary metabolic routes for ziprasidone are well-documented and lead to the formation of four major circulating metabolites: ziprasidone sulfoxide, ziprasidone sulfone, S-methyl-dihydroziprasidone, and benzisothiazole (BITP) sulphoxide fda.govpsychopharmacologyinstitute.com. The metabolism of ziprasidone is extensive, with less than 5% of the administered dose being excreted as the unchanged drug nih.gov. The process involves multiple pathways, including N-dealkylation, oxidation at the sulfur atom, reductive cleavage of the benzisothiazole moiety, and hydration of the C=N bond nih.gov.
In vitro studies have identified that the formation of S-methyl-dihydroziprasidone occurs in two steps, mediated by aldehyde oxidase and thiol methyltransferase fda.gov. The oxidative metabolism of ziprasidone is mainly attributed to the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP1A2 invivochem.comfda.gov.
While the formation of an N-oxide metabolite is plausible as a minor pathway, dedicated preclinical pharmacological and toxicological data for a compound specifically identified as "this compound" are not available in the public domain based on the conducted searches. Therefore, the subsequent sections on its pharmacodynamic relevance and biological activity cannot be populated with detailed research findings.
Animal Studies on Pharmacodynamic Relevance (if any reported)
No animal studies specifically investigating the pharmacodynamic relevance of this compound have been reported in the reviewed scientific literature. Research has instead focused on the parent compound, ziprasidone, and its major metabolites.
Investigation of Potential Biological Activity or Inactivity
There is no available information from preclinical models detailing the specific biological activity or inactivity of this compound. Studies on the metabolites have primarily focused on ziprasidone sulfoxide and ziprasidone sulfone, which have been found to have low affinity for 5-HT2 and D2 receptors and are considered unlikely to contribute to the antipsychotic effects of ziprasidone nih.gov.
Analytical Methodologies for Quantification and Purity Assessment of Ziprasidone N Oxide
Development and Validation of Chromatographic Methods
Chromatographic techniques are the cornerstone for the separation and quantification of Ziprasidone (B1663615) N-Oxide from the parent drug and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the most prominently used methods.
High-Performance Liquid Chromatography (HPLC)
HPLC methods have been developed and validated for the determination of Ziprasidone and its impurities, including Ziprasidone N-Oxide. nih.gov These methods are essential for purity control in both raw materials and final dosage forms. nih.gov
One such method utilized a Waters Spherisorb octadecylsilyl 1 column (5.0 µm particle size, 250 x 4.6 mm) with a gradient elution. nih.gov The mobile phase consisted of two components: mobile phase A, a mixture of buffer and acetonitrile (B52724) (80:20, v/v), and mobile phase B, a mixture of buffer and acetonitrile (10:90, v/v). nih.gov The buffer used was a 0.05 M potassium dihydrogen phosphate (B84403) (KH2PO4) solution containing 10 mL/L of triethylamine, with the pH adjusted to 2.5 using orthophosphoric acid. nih.gov The analysis was performed at 25°C with a flow rate of 1.5 mL/min, and detection was carried out at 250 nm using a diode array detector. nih.gov
Another stability-indicating RP-HPLC method was developed on an RP-C8 column (250x4.6mm, 5µm) using a mobile phase of potassium dihydrogen phosphate buffer (pH 4.5) and acetonitrile (70:30) at a detection wavelength of 247 nm. ijddr.in
A further RP-HPLC method for Ziprasidone hydrochloride determination in capsules employed a mobile phase of potassium dihydrogen orthophosphate, acetonitrile, and methanol (B129727) (30:70 v/v), with the pH adjusted to 4.9 and a flow rate of 1 ml/min. iajps.com
Table 1: Exemplary HPLC Method Parameters for Ziprasidone and Impurity Analysis
| Parameter | Method 1 nih.gov | Method 2 ijddr.in | Method 3 iajps.com |
| Column | Waters Spherisorb ODS1 (250 x 4.6 mm, 5.0 µm) | RP-C8 (250 x 4.6 mm, 5 µm) | C18 column |
| Mobile Phase | A: 0.05 M KH2PO4 (pH 2.5 with triethylamine) : Acetonitrile (80:20) B: 0.05 M KH2PO4 (pH 2.5 with triethylamine) : Acetonitrile (10:90) | Potassium dihydrogen phosphate buffer (pH 4.5) : Acetonitrile (70:30) | Potassium dihydrogen orthophosphate : Acetonitrile : Methanol (30:70 v/v), pH 4.9 |
| Elution | Gradient | Isocratic | Isocratic |
| Flow Rate | 1.5 mL/min | Not Specified | 1 mL/min |
| Detection | 250 nm (Diode Array Detector) | 247 nm | Not Specified |
| Temperature | 25°C | Not Specified | Not Specified |
Ultra-High Performance Liquid Chromatography (UHPLC)
UHPLC methods offer significant advantages over traditional HPLC, including shorter analysis times, reduced solvent consumption, and improved resolution, making them well-suited for the analysis of Ziprasidone and its impurities. akjournals.comresearchgate.net
A stability-indicating UPLC method was developed using a Supelco C18 column (100 × 2.1 mm, 2.7 µm). ddtjournal.net The mobile phase consisted of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 6.7) and acetonitrile in a 55:45 ratio. ddtjournal.net The analysis was conducted at a flow rate of 0.35 ml/min with an injection volume of 5 µl and UV detection at 318 nm, achieving a total run time of just 3 minutes. ddtjournal.net
Another UHPLC method was developed for the rapid and robust analysis of Ziprasidone. ptfarm.pl This method utilized a mobile phase of acetonitrile and water (pH 2.0 with ortho-phosphoric acid) with a gradient program running from 15% to 80% acetonitrile in 5 minutes at a flow rate of 0.5 mL/min. ptfarm.pl Detection was performed at 209 nm. ptfarm.pl
A comparative study highlighted the superiority of a UHPLC-MS/MS method over HPLC-UV methods for the simultaneous determination of Ziprasidone and its main impurities, including this compound. akjournals.comresearchgate.net This method demonstrated enhanced selectivity and sensitivity. akjournals.com
Table 2: Exemplary UHPLC Method Parameters for Ziprasidone and Impurity Analysis
| Parameter | Method 1 ddtjournal.net | Method 2 ptfarm.pl |
| Column | Supelco C18 (100 × 2.1 mm, 2.7 µm) | Not Specified |
| Mobile Phase | 10 mM Ammonium Acetate (pH 6.7) : Acetonitrile (55:45) | A: Acetonitrile B: Water (pH 2.0 with ortho-phosphoric acid) |
| Elution | Isocratic | Gradient (15-80% A in 5 min) |
| Flow Rate | 0.35 mL/min | 0.5 mL/min |
| Detection | 318 nm (UV) | 209 nm (PDA) |
| Run Time | 3 min | 5 min |
Mass Spectrometry-Based Quantification (e.g., LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the highly sensitive and selective quantification of this compound. akjournals.comresearchgate.net This method is particularly valuable for determining low levels of impurities in complex matrices.
A UHPLC-MS/MS method was developed for the simultaneous determination of Ziprasidone and its key impurities. akjournals.comakjournals.com The mass spectrometer was operated in the selected reaction monitoring (SRM) mode. akjournals.comakjournals.com The transition from the molecular ion to the product ion for this compound was monitored at m/z 427.9→177.0. akjournals.comakjournals.com The tube lens potential was 162 V and the collision energy was 29 V. akjournals.comakjournals.com This method proved to be more selective and sensitive than corresponding HPLC-UV methods. akjournals.com
Another LC-MS/MS assay was developed for the determination of Ziprasidone in plasma, demonstrating the technique's applicability in bioanalytical studies. nih.gov This method involved liquid-liquid extraction and separation on a C18 column, with a total analysis time of less than 3 minutes per sample. nih.gov
Application in Impurity Profiling of Active Pharmaceutical Ingredients (APIs) and Research Formulations
This compound is recognized as a significant degradation and process-related impurity in the synthesis of Ziprasidone. akjournals.comresearchgate.netdaicelpharmastandards.com It is listed as Impurity B in the European Pharmacopoeia monograph for Ziprasidone. researchgate.net The position next to the lactam carbonyl in the Ziprasidone molecule is susceptible to oxidation, leading to the formation of this compound. researchgate.net
The analytical methods described, particularly HPLC and UHPLC, are routinely applied for impurity profiling of Ziprasidone API and its formulations. akjournals.comnih.govddtjournal.net These methods allow for the separation and quantification of this compound and other related substances, such as Ziprasidone Dimer and Zip-BIT. akjournals.comresearchgate.net The presence and levels of these impurities are closely monitored to ensure the quality and stability of the pharmaceutical product. daicelpharmastandards.com Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are performed to demonstrate the stability-indicating capability of these analytical methods and to understand the degradation pathways, which can lead to the formation of this compound. ddtjournal.net
Establishment and Characterization of Reference Standards for Research Use
The availability of well-characterized reference standards for this compound is essential for the accurate identification and quantification of this impurity in test samples. synzeal.com Several chemical suppliers offer this compound as a reference standard, often accompanied by a Certificate of Analysis (CoA). daicelpharmastandards.comsimsonpharma.com
This CoA includes detailed characterization data, which may consist of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and HPLC purity analysis. daicelpharmastandards.com These reference standards are crucial for analytical method development, method validation, and for use in quality control applications during the commercial production of Ziprasidone. synzeal.com They serve as a benchmark against which samples of the API and drug product can be compared to ensure they meet the required purity specifications.
Computational and Theoretical Studies of Ziprasidone N Oxide
Molecular Modeling and Docking Studies of N-Oxide Interactions
Molecular modeling, and particularly molecular docking, are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. ceon.rs These studies are crucial for understanding how a drug or its metabolite interacts with its receptor targets.
Interactions of the Parent Compound, Ziprasidone (B1663615): Ziprasidone's therapeutic effects are mediated by its interaction with a range of neurotransmitter receptors. nih.gov It exhibits high affinity for dopamine (B1211576) D2 and D3 receptors, as well as for several serotonin (B10506) (5-HT) receptors, including 5-HT2A, 5-HT2C, 5-HT1A, and 5-HT1D. fda.govfda.gov Docking studies of ziprasidone into the binding sites of these G-protein coupled receptors (GPCRs) have revealed key interactions. For instance, simulations using software like AutoDock Vina or GOLD often show hydrogen bonds and hydrophobic interactions with specific amino acid residues in the receptor's active site, such as with aspartate and serine residues in the D2 receptor. ceon.rs Studies on the interaction of ziprasidone with human hemoglobin have also been conducted, showing that the drug binds within the central cavity of the protein, primarily through hydrophobic forces. mdpi.comdntb.gov.ua
Predicted Interactions of Ziprasidone N-Oxide: The formation of an N-oxide metabolite involves the addition of an oxygen atom to one of the nitrogen atoms in the piperazine (B1678402) ring of ziprasidone. This transformation introduces a polar, hydrogen-bond-accepting group, which would significantly alter the molecule's interaction profile.
Altered Binding Affinity: The introduction of the N-oxide group increases the molecule's polarity and steric bulk. This would likely decrease its affinity for binding pockets that are predominantly hydrophobic, a common feature in many receptor active sites. Consequently, this compound is expected to have a significantly lower binding affinity for D2 and 5-HT receptors compared to the parent drug.
Modified Interaction Patterns: While potentially disrupting favorable hydrophobic interactions, the N-oxide's oxygen atom could form new hydrogen bonds with polar amino acid residues (e.g., serine, threonine, or asparagine) within the receptor binding site. However, whether such a new interaction could compensate for the loss of original binding affinity is uncertain and often unlikely. Molecular dynamics simulations, using programs like GROMACS or NAMD, could be employed to model the stability of the N-oxide within the binding pocket and predict the nature of these new interactions. ceon.rs
Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Ziprasidone
| Receptor | Ki (nM) | Receptor Subtype/Function |
| Serotonin Receptors | ||
| 5-HT2A | 0.4 fda.gov | Antagonist |
| 5-HT1A | 3.4 fda.gov | Agonist |
| 5-HT2C | 1.3 fda.gov | Antagonist |
| 5-HT1D | 2 fda.gov | Antagonist |
| 5-HT7 | 9.3 nih.gov | Antagonist |
| Serotonin Transporter | 53 nih.gov | Reuptake Inhibitor |
| Dopamine Receptors | ||
| D2 | 4.8 fda.gov | Antagonist |
| D3 | 7.2 fda.gov | Antagonist |
| D4 | 32 nih.gov | Antagonist |
| Adrenergic Receptors | ||
| α1 | 10 fda.gov | Antagonist |
| Other Receptors | ||
| Histamine (B1213489) H1 | 47 fda.gov | Antagonist |
| Norepinephrine Transporter | 48 nih.gov | Reuptake Inhibitor |
| Muscarinic M1 | >1000 fda.govnih.gov | No appreciable affinity |
| Lower Ki values indicate higher binding affinity. Data sourced for the parent compound, ziprasidone. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing insights into their geometry, stability, and chemical reactivity. plos.org Methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G(2d,p), often implemented in software packages like Gaussian, are standard for these analyses. plos.orgsci-hub.rednih.gov
Electronic Properties of Ziprasidone: For the parent ziprasidone molecule, DFT calculations have been used to optimize its three-dimensional structure, which has been shown to be very close to the conformation observed in the solid state by X-ray crystallography. cambridge.org Such calculations can determine various electronic parameters, including the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). sci-hub.red The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
Predicted Electronic Structure and Reactivity of this compound: The introduction of the N-oxide functional group would cause a significant redistribution of electron density within the molecule.
HOMO-LUMO Gap: The N-oxide group would likely introduce new molecular orbitals. This change is expected to decrease the HOMO-LUMO energy gap compared to the parent ziprasidone, suggesting that this compound may be more chemically reactive, although not necessarily more pharmacologically active.
Molecular Electrostatic Potential (MEP): An MEP map for this compound would show a region of strong negative potential around the N-oxide oxygen, highlighting it as a primary site for electrophilic attack or hydrogen bonding. This contrasts with the parent molecule, where the most negative regions are typically associated with the carbonyl oxygen and the sulfur atom.
Table 2: Key Parameters from Quantum Chemical Calculations
| Parameter | Significance | Predicted Change for this compound |
| Optimized Geometry | Provides the most stable 3D structure, bond lengths, and angles. cambridge.org | Altered bond lengths and angles around the piperazine ring. |
| Molecular Electrostatic Potential (MEP) | Indicates regions of positive and negative charge; predicts sites for intermolecular interactions. sci-hub.red | Strong negative potential localized on the N-oxide oxygen. |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Expected to change, influencing reactivity. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Expected to change, influencing reactivity. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; an indicator of chemical stability and reactivity. plos.org | Expected to decrease, suggesting higher reactivity. |
| Dipole Moment | Measures the overall polarity of the molecule. | Expected to increase significantly. |
| This table outlines the theoretical analysis that would be performed on this compound. |
Prediction of N-Oxidation Sites and Metabolic Pathways
Ziprasidone undergoes extensive metabolism in humans, with less than 5% of the drug excreted unchanged. nih.gov The metabolic clearance is primarily mediated by two main pathways: reduction via aldehyde oxidase (accounting for approximately two-thirds) and oxidation via cytochrome P450 (CYP) enzymes (approximately one-third). fda.govfda.gov The major CYP isozyme involved in ziprasidone's oxidative metabolism is CYP3A4, with a minor contribution from CYP1A2. fda.govtandfonline.com
Computational Prediction of Metabolic Sites: Predicting the specific atom in a molecule where metabolism occurs, known as the site of metabolism (SOM), is a key application of computational chemistry in drug development. plos.org Several in silico approaches can be used:
Reactivity-Based Models: These models use quantum chemical descriptors to predict the most reactive sites. For N-oxidation, the nucleophilicity of the nitrogen atoms is a critical factor. plos.org The nitrogen atoms in the piperazine ring of ziprasidone are potential sites for oxidation.
Enzyme-Docking Models: Docking the substrate (ziprasidone) into a model of the metabolizing enzyme's active site (e.g., CYP3A4) can predict which sites on the substrate are most accessible to the enzyme's catalytic center.
Machine Learning Models: These models are trained on large datasets of known metabolic reactions to recognize structural patterns associated with specific types of metabolism, such as N-oxidation by CYP or Flavin-containing monooxygenase (FMO) enzymes. plos.orgosaka-u.ac.jp
N-Oxidation of Ziprasidone: The piperazine moiety of ziprasidone contains two nitrogen atoms that are potential sites for N-oxidation. For similar heterocyclic compounds, N-oxidation is a known metabolic reaction catalyzed by CYP enzymes, particularly CYP3A4, and also by FMOs. plos.orgjpn.ca While this compound is not listed as one of the primary circulating metabolites, which include ziprasidone sulfoxide (B87167) and S-methyldihydroziprasidone, it is likely formed as a minor metabolite through the CYP3A4-mediated pathway. drugbank.comresearchgate.net Computational models would likely identify the nitrogen atom further from the benzisothiazole group as a sterically more accessible site for oxidation.
Table 3: Summary of Ziprasidone Metabolic Pathways
| Pathway | Primary Enzyme(s) | Key Metabolites | Approximate Contribution |
| Reduction & Methylation | Aldehyde Oxidase, Thiol methyltransferase fda.govnih.gov | S-Methyl-dihydro-ziprasidone drugbank.com | ~66% fda.gov |
| Oxidation | CYP3A4 (major), CYP1A2 (minor) fda.govnih.gov | Ziprasidone sulfoxide, Ziprasidone sulfone drugbank.com | ~33% fda.gov |
| N-Dealkylation | Oxidative (likely CYP-mediated) | (6-chloro-2-oxo-2,3-dihydro-1H-indol-5-yl)acetic acid (OX-COOH), 3-(piperazine-1-yl)-1,2-benzisothiazole (BITP) drugbank.com | Part of the oxidative pathway |
| N-Oxidation (Predicted) | CYP3A4, FMOs tandfonline.complos.orgjpn.ca | This compound | Minor |
| This table summarizes the known and predicted metabolic pathways for ziprasidone. |
Structure-Activity Relationship (SAR) Analysis Considering N-Oxide Formation
Structure-Activity Relationship (SAR) analysis investigates how the chemical structure of a compound influences its biological activity.
SAR of Ziprasidone: The pharmacological profile of ziprasidone is a direct result of its chemical structure. nih.gov
The combination of the piperazine ring and the benzisothiazole moiety is crucial for the high-affinity antagonism at D2 and 5-HT2A receptors. nih.gov
The specific length and composition of the ethyl linker between the piperazine and indolinone components optimize receptor binding.
The low affinity for histaminergic H1 and muscarinic M1 receptors is a key structural feature contributing to its favorable side-effect profile, with a lower incidence of sedation and weight gain compared to some other atypical antipsychotics. nih.govnih.gov
Impact of N-Oxide Formation on SAR: The conversion of ziprasidone to its N-oxide derivative represents a significant structural and physicochemical modification that would almost certainly alter its SAR profile. Metabolites are generally more polar and less active than the parent drug. mdpi.com
Physicochemical Changes: The N-oxide group drastically increases polarity and reduces lipophilicity (i.e., increases the hydrophilic-lipophilic balance). This change would severely limit the molecule's ability to cross the blood-brain barrier, a prerequisite for activity at central nervous system receptors.
Receptor Binding: As discussed in the molecular modeling section, the increased bulk and polarity of the N-oxide group would likely disrupt the precise hydrophobic and steric interactions required for high-affinity binding to target receptors like D2 and 5-HT2A. Therefore, this compound is expected to be pharmacologically much less active, or completely inactive, as an antipsychotic agent. The primary role of N-oxidation in this context is likely detoxification and facilitation of excretion. mdpi.com
Table 4: Predicted Physicochemical Property Changes and SAR Consequences
| Physicochemical Property | Change upon N-Oxidation | Consequence for Structure-Activity Relationship (SAR) |
| Lipophilicity (LogP) | Decrease | Reduced ability to cross the blood-brain barrier; reduced penetration into hydrophobic receptor pockets. |
| Polarity / Polar Surface Area (PSA) | Increase | Increased water solubility for renal excretion; may hinder binding to non-polar receptor domains. |
| Hydrogen Bonding Capacity | Increased (H-bond acceptor) | Potential for new, but likely non-optimal, interactions with receptors; facilitates interaction with water. |
| Molecular Size/Bulk | Increase | May cause steric hindrance, preventing an optimal fit within the receptor's binding site. |
| Overall Activity | Significant Decrease | The metabolite is predicted to have minimal to no affinity for key CNS targets, consistent with a detoxification pathway. |
| This table outlines the predicted impact of N-oxide formation on the SAR of ziprasidone. |
Regulatory and Quality Considerations in Research for N Oxide Metabolites
Academic Interpretation of Regulatory Guidance on Metabolite Identification and Control
The primary regulatory frameworks governing the identification and safety assessment of metabolites are the International Council for Harmonisation (ICH) M3(R2) and the U.S. Food and Drug Administration's (FDA) "Metabolites in Safety Testing" (MIST) guidance. nih.govnih.govresearchgate.net These guidelines establish a threshold for when a metabolite requires thorough identification and nonclinical safety assessment.
Academically, these guidances are interpreted as a risk-based approach. The central tenet is that human metabolites should be adequately evaluated in nonclinical toxicology studies. nih.gov A metabolite is generally considered qualified and does not require separate toxicity studies if its exposure in the animal species used for safety testing is equal to or greater than the exposure observed in humans at a therapeutic dose. nih.govnih.gov
The key threshold stipulated by the MIST guidance is when a metabolite's exposure is greater than 10% of the parent drug's exposure at steady state in humans. nih.govacs.org For N-oxides, this presents specific challenges. The formation of N-oxides can be highly species-dependent. For instance, in vitro studies using liver microsomes from different species can show significant variability in the rate of N-oxide formation. acs.org This can complicate the selection of an appropriate toxicology species that adequately mirrors human metabolism.
Furthermore, N-oxides can sometimes be chemically reactive or unstable, which may affect their quantification and characterization. acs.org Academic research often focuses on developing advanced analytical techniques, such as high-resolution mass spectrometry and NMR, to accurately identify and quantify these metabolites, ensuring that comparisons between human and animal exposure are robust and reliable. acs.orgacs.org If a human N-oxide metabolite is found to be disproportionately higher in humans than in any animal test species, it must be synthesized and subjected to its own safety evaluation. fda.gov
Research Strategies for Impurity Thresholds and Control in Early Development
During drug development, metabolites like Ziprasidone (B1663615) N-Oxide can also be considered impurities, especially if they are formed during the synthesis of the drug substance or during storage of the final drug product. akjournals.comnih.gov The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the control of impurities in new drug substances and products, respectively. veeprho.comich.org
These guidelines establish three key thresholds based on the maximum daily dose (MDD) of the drug:
Reporting Threshold: The level above which an impurity must be reported in regulatory documentation.
Identification Threshold: The level above which the structure of an impurity must be determined. veeprho.com
Qualification Threshold: The level above which an impurity must be assessed for its toxicological safety. fda.gov
An impurity is considered qualified if its level is below the qualification threshold or if it has been adequately evaluated in safety studies. nih.govfda.gov Notably, an impurity that is also a significant metabolite in animal or human studies is generally considered qualified. nih.gov
Interactive Table: ICH Impurity Thresholds for Drug Products (ICH Q3B(R2))
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 1 g | 0.1% | 0.2% or 2 mg TDI* (whichever is lower) | 0.5% or 200 µg TDI* (whichever is lower) |
| > 1 g to 2 g | 0.05% | 0.2% or 3 mg TDI* (whichever is lower) | 0.2% or 3 mg TDI* (whichever is lower) |
*TDI: Total Daily Intake
This table summarizes common thresholds; specific values can vary based on the drug's daily dose. For exact thresholds, refer to the complete ICH Q3B(R2) guideline. gmpinsiders.com
Research strategies in early development focus on controlling the levels of N-oxide impurities. This involves:
Process Chemistry Optimization: Modifying the synthetic route of the drug substance to minimize the formation of N-oxide as a byproduct. baertschiconsulting.com
Forced Degradation Studies: Exposing the drug substance to stress conditions such as heat, light, acid, base, and oxidation (e.g., with hydrogen peroxide) to understand its degradation pathways and identify potential degradation products like N-oxides. nih.govptfarm.pl This information is crucial for developing stable formulations.
Formulation Development: Selecting appropriate excipients and storage conditions to prevent the oxidation of the drug substance into its N-oxide form within the final drug product. nih.gov For example, controlling peroxide levels in excipients is a key strategy to improve the stability of oxidation-labile drugs. nih.gov
Development of Analytical Methods: Creating and validating sensitive and specific analytical methods, such as UHPLC-MS/MS, to detect and quantify Ziprasidone N-Oxide at levels relevant to the ICH thresholds. akjournals.comakjournals.com
Best Practices for Documentation and Reporting in N-Oxide Research
Thorough and transparent documentation is a cornerstone of regulatory submissions and is critical for demonstrating the quality, safety, and consistency of a pharmaceutical product. emmainternational.com For N-oxide metabolites and impurities like this compound, the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory filing (e.g., an Investigational New Drug application or a New Drug Application) must contain comprehensive information. fda.gov
Best practices for documentation and reporting include:
Structural Characterization: Complete elucidation of the N-oxide's structure using multiple analytical techniques. fda.govlabcorp.com This data package typically includes results from mass spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and potentially infrared (IR) spectroscopy. acs.org For N-oxides, specific techniques like using titanium trichloride (B1173362) to reduce the N-oxide back to the parent amine can be used for confirmation. labcorp.com
Analytical Method Validation: Detailed reports on the validation of analytical methods used to quantify the N-oxide. This includes data on specificity, linearity, accuracy, precision, and the limit of quantification (LOQ), ensuring the method is suitable for its intended purpose. ptfarm.plfda.gov
Batch Analysis Data: Certificates of Analysis for multiple batches of the drug substance and drug product, showing the levels of the N-oxide impurity to demonstrate process consistency. fda.gov
Stability Data: Results from stability studies under various storage conditions (temperature, humidity, light) to demonstrate that the N-oxide does not form or increase to unacceptable levels over the product's shelf life. veeprho.com
Metabolite Identification Reports: For MIST considerations, detailed reports from in vitro and in vivo metabolism studies are required. nih.gov These reports should clearly compare metabolite profiles across species and provide a robust justification for the qualification of the N-oxide metabolite. nih.govresearchgate.net
Adherence to these documentation and reporting standards ensures regulatory bodies have a clear and complete picture of how N-oxide metabolites and impurities are understood and controlled, facilitating a successful review process. nih.govresearchgate.netnih.gov
Q & A
Q. What analytical methods are recommended for characterizing Ziprasidone N-Oxide in pharmaceutical matrices?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for identifying and quantifying this compound. System suitability testing, as outlined in USP guidelines for related compounds (e.g., Ziprasidone Hydrochloride), should include parameters like peak resolution, tailing factor, and relative standard deviation (RSD) for reproducibility . For impurity profiling, reversed-phase columns (C18) with mobile phases combining aqueous buffers (e.g., phosphate) and organic modifiers (acetonitrile/methanol) are effective. Validation must adhere to ICH guidelines for specificity, linearity, and accuracy .
Q. How can researchers synthesize this compound for preclinical studies?
this compound is typically synthesized via oxidation of the parent compound (Ziprasidone) using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in controlled conditions. Reaction monitoring via thin-layer chromatography (TLC) or in-situ FTIR ensures completion. Post-synthesis purification involves column chromatography or recrystallization, with purity verified by nuclear magnetic resonance (NMR) and HPLC-MS .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Safety data sheets (SDS) for Ziprasidone highlight risks of skin/eye irritation and respiratory exposure. Researchers must use PPE (gloves, lab coats, goggles), work in fume hoods, and avoid aerosolization. Emergency protocols include rinsing exposed areas with water and consulting toxicology databases (e.g., ChemTrec) for antidote information .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound’s metabolic pathways in vivo?
Radiolabeled tracer studies (e.g., using ¹⁴C-labeled Ziprasidone) combined with liquid scintillation counting can map metabolic pathways in animal models. Microsomal incubations (e.g., liver S9 fractions) with NADPH cofactors identify phase I/II metabolites. Data analysis should differentiate between primary oxidative metabolites (e.g., N-Oxide) and secondary conjugates (glucuronides) using MS/MS fragmentation patterns .
Q. How can contradictory findings on this compound’s mutagenicity be resolved?
Discrepancies in mutagenicity assays (e.g., Ames test vs. comet assay) may arise from differences in metabolic activation systems (e.g., S9 mix sources) or dose-response thresholds. Researchers should replicate studies under standardized OECD guidelines, include positive controls (e.g., 2-AA for Ames tests), and apply statistical models (e.g., Poisson regression for mutation counts) to assess dose dependency .
Q. What strategies validate this compound’s role in schizophrenia treatment efficacy?
Clinical correlational studies using the Positive and Negative Syndrome Scale (PANSS) can link metabolite plasma levels to symptom reduction. Pharmacokinetic-pharmacodynamic (PK-PD) modeling should account for covariates like CYP3A4 polymorphisms affecting N-Oxide formation. Longitudinal designs with repeated measures ANOVA are recommended to track temporal relationships .
Q. How can in vitro models elucidate this compound’s neurotoxicity mechanisms?
Differentiated SH-SY5Y neuronal cells or primary cortical neurons exposed to this compound can assess oxidative stress (via ROS assays), mitochondrial dysfunction (JC-1 staining), and apoptosis (caspase-3 activation). Co-culture systems with astrocytes may reveal glial-mediated detoxification pathways. Data interpretation requires normalization to parent compound effects .
Methodological Considerations
What criteria ensure rigor in formulating research questions about this compound?
Apply the FINER framework:
Q. How should researchers structure literature reviews to contextualize this compound studies?
Systematically search PubMed/Scopus using MeSH terms (e.g., "Ziprasidone/metabolism," "N-Oxide/toxicity"). Prioritize primary sources (e.g., pharmacokinetic trials) over reviews. Use tools like PRISMA flow diagrams to document inclusion/exclusion criteria and mitigate bias .
Q. What statistical approaches are suitable for analyzing this compound’s dose-response relationships?
Nonlinear mixed-effects modeling (NONMEM) accommodates inter-individual variability in PK studies. For toxicity data, benchmark dose (BMD) modeling or Bayesian hierarchical models improve risk estimation. Always report confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
